2-Bromo-5-(chloromethyl)pyridine

描述

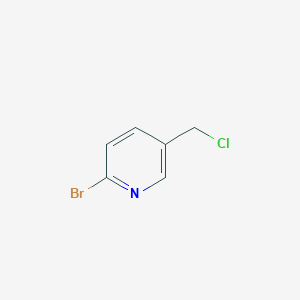

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBELEIMYZJJCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423713 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168173-56-6 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Spectral Landscape of 2-Bromo-5-(chloromethyl)pyridine: An In-depth Technical Guide to its NMR Characterization

For Immediate Release

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Authored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its 1H and 13C NMR spectra. In the absence of directly published experimental spectra, this guide establishes a robust analytical framework by integrating high-quality predicted data with empirical data from structurally analogous compounds. This approach provides a reliable foundation for the structural elucidation and quality control of this important synthetic building block.

Introduction: The Structural Significance of 2-Bromo-5-(chloromethyl)pyridine

2-Bromo-5-(chloromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a chloromethyl group at the 5-position. This unique arrangement of electron-withdrawing and reactive functional groups makes it a versatile precursor in medicinal chemistry and materials science. Accurate structural confirmation via NMR spectroscopy is paramount to ensure the integrity of subsequent synthetic transformations and the biological activity of the final products. This guide provides the necessary spectral data and interpretive logic to confidently identify and characterize this compound.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR spectra for 2-Bromo-5-(chloromethyl)pyridine, this guide utilizes meticulously generated predicted data as a primary reference. These predictions are based on advanced computational algorithms that account for the complex electronic effects of the substituents on the pyridine ring.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of 2-Bromo-5-(chloromethyl)pyridine in deuterated chloroform (CDCl3) is anticipated to exhibit three distinct signals in the aromatic region and a singlet in the aliphatic region.

Table 1: Predicted 1H NMR Data for 2-Bromo-5-(chloromethyl)pyridine in CDCl3

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.45 | d | ~2.4 |

| H-4 | ~7.75 | dd | ~8.2, ~2.4 |

| H-3 | ~7.50 | d | ~8.2 |

| -CH2Cl | ~4.60 | s | N/A |

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum in CDCl3 is expected to show five signals for the pyridine ring carbons and one for the chloromethyl carbon.

Table 2: Predicted 13C NMR Data for 2-Bromo-5-(chloromethyl)pyridine in CDCl3

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142.0 |

| C-6 | ~151.0 |

| C-4 | ~140.0 |

| C-3 | ~128.0 |

| C-5 | ~135.0 |

| -CH2Cl | ~45.0 |

Experimental NMR Data of Analogous Compounds for Comparative Analysis

To substantiate the predicted data, it is crucial to examine the experimental NMR spectra of structurally similar molecules. The following data for 2-bromo-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine provide a valuable empirical anchor for our analysis.

2-Bromo-5-methylpyridine

This analog replaces the chloromethyl group with a methyl group, allowing for an assessment of the electronic contribution of the -CH2Cl moiety. The 1H NMR spectrum of 2-bromo-5-methylpyridine shows signals for the three aromatic protons and the methyl group protons.

2-Chloro-5-(chloromethyl)pyridine

Replacing the bromine at the 2-position with chlorine allows for an evaluation of the effect of the different halogens on the chemical shifts of the pyridine ring protons. A patent for the synthesis of 2-chloro-5-chloromethyl-pyridine reports 1H-NMR data in CDCl3[1].

In-depth Spectral Analysis and Interpretation

The interpretation of the NMR spectra of 2-Bromo-5-(chloromethyl)pyridine is governed by the interplay of the electronic effects of the bromine, chloromethyl, and nitrogen heteroatom on the pyridine ring.

1H NMR Spectrum Analysis

The proton assignments are based on established principles of substituent effects in pyridine systems.

-

H-6: This proton is ortho to the nitrogen atom, which exerts a strong deshielding effect, placing its signal at the lowest field (~8.45 ppm). The bromine at the adjacent C-2 position further contributes to this deshielding. It appears as a doublet due to coupling with H-4.

-

H-4: This proton is deshielded by the adjacent nitrogen and the C-5 chloromethyl group. It experiences coupling from both H-3 and H-6, resulting in a doublet of doublets (~7.75 ppm).

-

H-3: This proton is the most upfield of the aromatic signals (~7.50 ppm) as it is least affected by the electron-withdrawing groups. It appears as a doublet due to coupling with H-4.

-

-CH2Cl: The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and appear as a singlet (~4.60 ppm) due to the absence of adjacent protons.

The coupling constants are critical for confirming the assignments. The meta coupling between H-6 and H-4 is expected to be smaller (around 2.4 Hz) than the ortho coupling between H-4 and H-3 (around 8.2 Hz).

13C NMR Spectrum Analysis

The chemical shifts in the 13C NMR spectrum are also dictated by the substituent effects.

-

C-2: The carbon directly attached to the bromine atom is significantly deshielded, appearing at approximately 142.0 ppm.

-

C-6 and C-4: These carbons, being alpha and gamma to the nitrogen atom respectively, are the most deshielded of the CH carbons.

-

C-3 and C-5: These carbons are in the beta positions relative to the nitrogen and are therefore more shielded. The C-5 carbon is also attached to the chloromethyl group, which influences its chemical shift.

-

-CH2Cl: The carbon of the chloromethyl group is found in the aliphatic region of the spectrum, with its chemical shift influenced by the electronegative chlorine atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 2-Bromo-5-(chloromethyl)pyridine and related compounds, the following experimental protocol is recommended.

Sample Preparation

-

Weigh approximately 10-20 mg of the solid 2-Bromo-5-(chloromethyl)pyridine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Table 3: Recommended 1H NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl3 |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

Table 4: Recommended 13C NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | CDCl3 |

| Temperature | 298 K |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and NMR Relationships

Visualizing the molecular structure and the relationships between the NMR-active nuclei is essential for a comprehensive understanding of the spectral data.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 2-Bromo-5-(chloromethyl)pyridine with IUPAC numbering.

1H-1H Coupling Network

The following diagram illustrates the expected spin-spin coupling interactions between the aromatic protons.

Sources

molecular structure and weight of 2-Bromo-5-(chloromethyl)pyridine

An In-depth Technical Guide to 2-Bromo-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and agrochemical development, heterocyclic compounds form the backbone of a vast array of bioactive molecules.[1][2] Among these, functionalized pyridines are of paramount importance due to their presence in numerous natural products and FDA-approved drugs.[3] 2-Bromo-5-(chloromethyl)pyridine is a bifunctional reagent of significant synthetic utility. Its structure incorporates two distinct reactive sites: a brominated pyridine ring amenable to a variety of palladium-catalyzed cross-coupling reactions, and a chloromethyl group, which is a potent electrophile for nucleophilic substitution. This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making it a valuable intermediate in the synthesis of targeted, high-value compounds. This guide provides a comprehensive overview of its molecular characteristics, a robust protocol for its synthesis, methods for characterization, and a discussion of its applications for researchers in drug discovery and process development.

Molecular Structure and Physicochemical Properties

The fundamental attributes of 2-Bromo-5-(chloromethyl)pyridine are rooted in its molecular architecture. The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly influences the reactivity of both the pyridine ring and the chloromethyl side chain.

Caption: Molecular Structure of 2-Bromo-5-(chloromethyl)pyridine

The key physicochemical properties of this compound are summarized below. It should be noted that while some data is available from chemical suppliers, certain values may be based on computational predictions rather than experimental determination due to the compound's status as a research chemical.

| Property | Value | Source |

| CAS Number | 168173-56-6 | [4] |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Boiling Point | 285 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.631 g/cm³ (Predicted) | [5] |

| Flash Point | 126.2 °C (Predicted) | [5] |

| Refractive Index | 1.574 (Predicted) | [5] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Purification

The most logical and established route to 2-Bromo-5-(chloromethyl)pyridine is via the side-chain halogenation of its methyl precursor, 2-bromo-5-methylpyridine (also known as 2-bromo-5-picoline). This transformation proceeds via a free-radical mechanism.

Causality in Experimental Design: The choice of a radical initiator is crucial. While UV light can be used, chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often more practical for controlled, scalable reactions.[6] The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene to prevent side reactions with the solvent. The selection of the chlorinating agent is also critical. While elemental chlorine can be used, it can lead to over-chlorination, producing di- and trichloromethyl by-products.[6][7] A reagent like N-chlorosuccinimide (NCS) provides a more controlled, low-concentration source of chlorine radicals, enhancing selectivity for the desired mono-chlorinated product. This approach is analogous to the well-documented Wohl-Ziegler bromination using N-bromosuccinimide (NBS).[8]

Caption: Workflow for the Synthesis of 2-Bromo-5-(chloromethyl)pyridine.

Experimental Protocol: Radical Chlorination of 2-Bromo-5-methylpyridine

This protocol is based on established principles of free-radical halogenation of benzylic positions, analogous to procedures for similar substrates.[6][8]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq). Dissolve the starting material in a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride, ~0.2 M concentration).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining active chlorine species, followed by a wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 2-Bromo-5-(chloromethyl)pyridine.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

-

δ ~8.45 ppm (d, 1H): A doublet for the proton at the C6 position (adjacent to the nitrogen), coupled to the C4 proton.

-

δ ~7.70 ppm (dd, 1H): A doublet of doublets for the proton at the C4 position, coupled to both the C3 and C6 protons.

-

δ ~7.50 ppm (d, 1H): A doublet for the proton at the C3 position, coupled to the C4 proton.

-

δ ~4.60 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

-

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display six distinct carbon signals. The pyridine ring carbons will appear in the aromatic region (~120-155 ppm), while the chloromethyl carbon will be in the aliphatic region (~45 ppm).

-

FT-IR (ATR): Key vibrational bands would include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹), C-H stretching from the CH₂ group (~2920-2960 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (~1450-1600 cm⁻¹), and a prominent C-Cl stretching band (~650-800 cm⁻¹).

Applications in Research and Drug Development

The synthetic value of 2-Bromo-5-(chloromethyl)pyridine lies in its ability to serve as a versatile scaffold for building more complex molecules. It is primarily used as an intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical screening.[1][11]

-

Scaffold for Bioactive Molecules: The chloromethyl group provides a reactive handle for introducing various functionalities through nucleophilic substitution. For instance, it can be reacted with amines, thiols, or alcohols to append different side chains. Research has shown its use in reacting with N,N-dimethylpiperidin-4-amine to create potential new chemical entities.[4]

-

Precursor for Fused Heterocycles: The dual reactivity allows for multi-step synthetic sequences. The chloromethyl group can be transformed into other functional groups like aldehydes or nitriles, which can then participate in cyclization reactions. For example, it is listed as a related synthetic precursor to 6-Bromonicotinaldehyde and 6-Bromonicotinic acid, key intermediates for more complex targets.[12][13]

-

Fragment-Based Drug Design: In modern drug discovery, small, functionalized heterocyclic fragments like this are used in screening campaigns to identify initial binding motifs that can be elaborated into potent drug candidates.[14] The pyridine core is a well-established "privileged structure" in medicinal chemistry.[2]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-5-(chloromethyl)pyridine is not universally available, data from closely related structural analogs like 2-Chloro-5-(chloromethyl)pyridine provide a strong basis for assessing its hazards.[15][16]

-

Hazard Classification: This compound should be handled as a hazardous substance. Based on analogs, it is expected to be:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

-

Handling:

-

Work in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

-

Avoid all personal contact.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[19]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is refrigerated (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Conclusion

2-Bromo-5-(chloromethyl)pyridine is a high-value synthetic intermediate whose utility is derived from its two distinct and orthogonally reactive functional groups. While not a widely commercialized chemical, its role as a building block in discovery chemistry is significant. A thorough understanding of its properties, a reliable synthetic protocol based on established radical chemistry, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory. As the demand for novel heterocyclic scaffolds in drug and agrochemical discovery continues to grow, the importance of such versatile intermediates is set to increase.

References

-

PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Available from: [Link]

- Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. Available from: [Link]

- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-5-methylpyridine. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

-

PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 50533-97-6 | N,N-Dimethylpiperidin-4-amine | Amines | Ambeed.com [ambeed.com]

- 5. scispace.com [scispace.com]

- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 6-Bromonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 13. 6-Bromonicotinic acid | Pyridines | Ambeed.com [ambeed.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(chloromethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-(chloromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to predict and rationalize its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining solubility in the laboratory.

Introduction to 2-Bromo-5-(chloromethyl)pyridine

2-Bromo-5-(chloromethyl)pyridine is a halogenated pyridine derivative with significant utility as a building block in organic synthesis. Its bifunctional nature, featuring both a reactive brominated pyridine ring and a benzylic chloride, allows for a variety of subsequent chemical transformations. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in different solvent systems is therefore paramount for its effective use.

Physicochemical Properties

To understand the solubility of 2-Bromo-5-(chloromethyl)pyridine, it is essential to first consider its key physicochemical properties.

| Property | Value (Predicted/Actual) | Source |

| Molecular Formula | C₆H₅BrClN | N/A |

| Molecular Weight | 206.47 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Based on analogous compounds[1][2] |

| Melting Point | Not available. For the analog 2-Chloro-5-(chloromethyl)pyridine: 38.0 to 41.0 °C | [1] |

| pKa | Not available. For the analog 2-Chloro-5-(chloromethyl)pyridine: -0.75±0.10 (Predicted) | [2] |

The presence of a bromine atom, a chlorine atom, and a nitrogen atom in the pyridine ring introduces polarity to the molecule. The chloromethyl group further contributes to its reactivity and polar character.

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For 2-Bromo-5-(chloromethyl)pyridine, several factors come into play:

-

Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts a dipole moment to the molecule. The carbon-bromine and carbon-chlorine bonds are also polarized. This overall polarity suggests that the compound will be more soluble in polar solvents than in nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (protic solvents) like alcohols may exhibit enhanced solubility.

-

Van der Waals Forces: As with all molecules, London dispersion forces will contribute to the interaction between the solute and solvent molecules.

-

Crystal Lattice Energy: For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the crystal lattice energy of the solid.

Predicted Solubility in Common Organic Solvents

Based on the solubility data of structurally similar compounds and the principles outlined above, a qualitative prediction of the solubility of 2-Bromo-5-(chloromethyl)pyridine in various organic solvents is presented below. It is important to note that these are predictions and should be experimentally verified.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | The high polarity of these solvents can effectively solvate the polar 2-Bromo-5-(chloromethyl)pyridine molecule. An analog, 2-Chloro-5-(chloromethyl)pyridine, is slightly soluble in DMSO.[2] |

| Polar Protic | Methanol, Ethanol | Likely Soluble | These solvents are polar and can engage in hydrogen bonding with the pyridine nitrogen. Analogs like 2-Chloro-5-(chloromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine show solubility in methanol.[2][3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents have moderate polarity and can interact favorably with the halogenated solute. A similar compound is soluble in dichloromethane and chloroform.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | These solvents are less polar than the aforementioned classes and may not be able to overcome the crystal lattice energy of the solid. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in very low solubility. |

| Water | Insoluble | Organic halides are generally insoluble in water.[5] An analog, 2-Chloro-5-(chloromethyl)pyridine, is reported to be insoluble in water.[2] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-5-(chloromethyl)pyridine.

Materials and Equipment

-

2-Bromo-5-(chloromethyl)pyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of 2-Bromo-5-(chloromethyl)pyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

-

Generation of the Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Record the peak area for each standard.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99. This self-validating step ensures the accuracy of the analytical method.[6]

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromo-5-(chloromethyl)pyridine to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Prepare replicates for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (if necessary) to bring the concentration within the range of the calibration curve.

-

-

Sample Analysis:

-

Inject the prepared sample solutions into the HPLC system.

-

Record the peak area of the analyte.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of 2-Bromo-5-(chloromethyl)pyridine in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound in the test solvent at the specified temperature.

-

Safety and Handling

2-Bromo-5-(chloromethyl)pyridine and its analogs are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazards: The analogous compound 2-Chloro-5-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage.[1] It is crucial to assume similar hazards for 2-Bromo-5-(chloromethyl)pyridine.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto, Department of Chemistry website.

- NCERT. (n.d.). Amines.

- Shlomo, N., & Sasson, Y. (n.d.). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. RASAYAN Journal of Chemistry.

- ChemEurope. (n.d.). Pyridine.

- Gál, C., et al. (2020).

- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Wikipedia. (n.d.). Pyridine.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- Academia.edu. (n.d.).

- ChemicalBook. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1.

- SlidePlayer. (n.d.). Organic halides.

- ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Chemistry Stack Exchange. (2015, June 18). Solubility in homogenous mixtures of solvents.

- Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). Pyridine.

- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Pipzine Chemicals. (n.d.). 2-bromo-5-chloro-3-(trifluoromethyl)pyridine.

- ResearchGate. (2018, August 30). Predict solubility of organic compounds?

- UMass Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Samagra. (n.d.). Haloalkanes and Haloarenes.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- ResearchGate. (n.d.). Physical properties of some common organic solvents.

- ACS Figshare. (2020, September 22).

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

- 4. 2-Bromo-5-Chloro-3-(Trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 887267-92-1 | Properties, Applications, Safety Data [pipzine-chem.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. youtube.com [youtube.com]

starting materials for 2-Bromo-5-(chloromethyl)pyridine synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-5-(chloromethyl)pyridine

Introduction

2-Bromo-5-(chloromethyl)pyridine is a critical heterocyclic building block in modern synthetic chemistry, particularly valued in the agrochemical and pharmaceutical industries. Its bifunctional nature, featuring a reactive chloromethyl group at the 5-position and a bromine atom at the 2-position, allows for sequential and site-selective modifications. This makes it an essential intermediate for the synthesis of complex molecules, most notably neonicotinoid insecticides such as Imidacloprid. The strategic selection of a synthetic route, and by extension the starting material, is paramount for achieving high yields, purity, and cost-effectiveness in large-scale production.

This guide provides a detailed examination of the principal synthetic pathways to 2-Bromo-5-(chloromethyl)pyridine, focusing on the chemistry of the key starting materials. It is intended for researchers, chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.

Primary Synthetic Pathways and Core Starting Materials

Two primary and commercially viable routes dominate the synthesis of 2-Bromo-5-(chloromethyl)pyridine. The choice between them often depends on the availability and cost of the initial starting material, as well as considerations regarding process safety and waste management.

-

Route 1: Radical Chlorination of 2-Bromo-5-methylpyridine

-

Route 2: Chlorination of (2-Bromopyridin-5-yl)methanol

Route 1: Synthesis from 2-Bromo-5-methylpyridine

This classical approach leverages the relative ease of radical halogenation at a benzylic-type position. The core of this strategy is the selective activation of the methyl group's C-H bonds without affecting the pyridine ring.

Causality and Mechanistic Insights

The key transformation is a free-radical chain reaction. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes under thermal or photochemical conditions to generate radicals.[1] These radicals then abstract a hydrogen atom from the methyl group of 2-bromo-5-methylpyridine. This abstraction is highly favored at the methyl group because the resulting pyridyl-methyl radical is stabilized by resonance with the pyridine ring.

The propagation steps involve the reaction of this stabilized radical with a chlorine source, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form the desired product and a new radical, which continues the chain. Using elemental chlorine is also possible but can be less selective and lead to over-chlorination.[2] The selectivity of bromination at this position is even higher than chlorination, a principle that is well-documented in radical chemistry.[3][4]

Synthesis of the Starting Material: 2-Bromo-5-methylpyridine

The starting material, 2-bromo-5-methylpyridine, is typically synthesized from the more accessible 2-amino-5-methylpyridine via a Sandmeyer-type diazotization reaction.[5][6] The amino group is converted to a diazonium salt using sodium nitrite in an acidic bromide-rich medium (e.g., HBr), which then decomposes to yield the 2-bromo derivative.

Visualizing the Pathway: From 2-Amino-5-methylpyridine```dot

digraph "Route_1_Synthesis" { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes A [label="2-Amino-5-methylpyridine"]; B [label="Pyridinium Diazonium Salt\n(Intermediate)"]; C [label="2-Bromo-5-methylpyridine\n(Starting Material)"]; D [label="Pyridyl-methyl Radical\n(Intermediate)"]; E [label="2-Bromo-5-(chloromethyl)pyridine\n(Final Product)"];

// Edges A -> B [label="1. NaNO₂, HBr\n2. 0-5 °C", arrowhead="vee"]; B -> C [label="Decomposition", arrowhead="vee"]; C -> D [label="Radical Initiator (AIBN)\nHeat/UV", arrowhead="vee"]; D -> E [label="Chlorinating Agent\n(e.g., NCS, SO₂Cl₂) ", arrowhead="vee"]; }

Caption: Synthesis of 2-Bromo-5-(chloromethyl)pyridine from its carboxylic acid precursor.

Experimental Protocol: Chlorination of Alcohol

Objective: To synthesize 2-Bromo-5-(chloromethyl)pyridine from (2-Bromopyridin-5-yl)methanol. [7]This protocol is based on standard procedures for converting primary alcohols to chlorides.

Materials:

-

(2-Bromopyridin-5-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

Pyridine (catalytic amount, optional)

Procedure:

-

(2-Bromopyridin-5-yl)methanol (1.0 eq) is dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.2 eq) is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C. A catalytic amount of pyridine can be added to neutralize the generated HCl.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates full conversion of the starting material.

-

The reaction is carefully quenched by slowly pouring it over crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to give the crude 2-Bromo-5-(chloromethyl)pyridine, which can be further purified if necessary.

Comparative Analysis of Starting Materials and Routes

The selection of a synthetic strategy is a multifactorial decision. The following table provides a comparative summary of the two primary routes.

| Feature | Route 1: From 2-Bromo-5-methylpyridine | Route 2: From (2-Bromopyridin-5-yl)methanol |

| Key Transformation | Free-Radical Chlorination | Nucleophilic Substitution |

| Primary Starting Material | 2-Bromo-5-methylpyridine | (2-Bromopyridin-5-yl)methanol |

| Reagent Selectivity | Moderate; risk of over-chlorination (dichloromethyl, trichloromethyl byproducts). [2] | High; clean conversion of the alcohol to the chloride. |

| Reaction Conditions | Harsher (reflux, radical initiator) | Milder (0 °C to room temperature) |

| Byproducts | Solid succinimide (if using NCS); requires filtration. Gaseous HCl. | Gaseous SO₂ and HCl; easily removed. |

| Overall Yield | Generally lower for the chlorination step due to selectivity issues. | Generally higher and cleaner for the final chlorination step. |

| Cost & Availability | 2-Bromo-5-methylpyridine is a relatively common intermediate. | (2-Bromopyridin-5-yl)methanol requires an additional reduction step from the corresponding acid/ester, potentially increasing overall cost. |

| Process Safety | Use of CCl₄ (toxic, ozone-depleting) is a concern. Radical reactions can be highly exothermic. | Thionyl chloride is corrosive and moisture-sensitive. Quenching must be done carefully. |

Conclusion

The synthesis of 2-Bromo-5-(chloromethyl)pyridine is most effectively achieved through two principal routes, each originating from a different key starting material. The choice between the radical chlorination of 2-Bromo-5-methylpyridine and the nucleophilic substitution of (2-Bromopyridin-5-yl)methanol hinges on a careful evaluation of factors including starting material cost, desired product purity, and process scalability.

The radical chlorination pathway offers a more direct conversion from a common methylpyridine precursor but may suffer from lower selectivity and require more stringent control to minimize byproduct formation. Conversely, the route via the alcohol intermediate involves an additional synthetic step but typically culminates in a cleaner, higher-yielding final transformation under milder conditions. For high-purity applications required in the pharmaceutical and agrochemical sectors, the additional investment in preparing the alcohol intermediate is often justified by the improved process control and product quality.

References

- [EP0557967A1] - Method of side-chain chlorination of 2-chloro-methylpyridine.

- [US5329011A] - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- [US4241213A] - Process for producing 2-chloro-5-trichloromethyl pyridine.

-

[PrepChem] - Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

-

[Master Organic Chemistry] - Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

[Chad's Prep] - 10.2 Free Radical Chlorination vs Bromination. YouTube. [Link]

-

[Chem-Impex] - 2-Amino-3-bromo-5-methylpyridine. [Link]

-

[PubChem] - (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridines

Introduction

Chloromethylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their value stems from the dual functionality of the pyridine ring, a common scaffold in bioactive molecules, and the highly reactive chloromethyl group.[2][3] This guide provides an in-depth exploration of the chemical behavior of the chloromethyl group attached to a pyridine ring, focusing on the underlying principles that govern its reactivity. We will delve into the key reaction classes, provide field-proven experimental protocols, and discuss the causality behind experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Electronic Landscape: Understanding the Reactivity of Chloromethylpyridines

The reactivity of the chloromethyl group is fundamentally dictated by the electronic properties of the pyridine ring. The nitrogen atom in the ring is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) aromatic system. This electron withdrawal has profound consequences for an attached chloromethyl group.

1.1. The Inductive Effect and Positional Isomers

The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack. This effect is most pronounced when the chloromethyl group is at the 2- (ortho) or 4- (para) position, as the negative charge in the transition state of a nucleophilic substitution can be delocalized onto the electronegative nitrogen atom through resonance.[4][5]

Consequently, the reactivity of chloromethylpyridine isomers in nucleophilic substitution reactions generally follows the order:

4-chloromethylpyridine > 2-chloromethylpyridine >> 3-chloromethylpyridine

The 3- (meta) isomer is significantly less reactive because the resonance stabilization of the transition state involving the nitrogen atom is not possible.[4][6]

Diagram: Relative Reactivity of Chloromethylpyridine Isomers

The following diagram illustrates the resonance stabilization of the transition state for nucleophilic attack at the 2- and 4-positions, a stabilization that is absent for the 3-position.

Caption: Resonance forms showing stabilization of the S_N2 transition state.

Key Reaction Classes

The enhanced electrophilicity of the chloromethyl group opens up several key reaction pathways, with nucleophilic substitution being the most prominent.

2.1. Nucleophilic Substitution (S_N2) Reactions

The primary mode of reactivity for chloromethylpyridines is the bimolecular nucleophilic substitution (S_N2) reaction.[5][7] This pathway involves the displacement of the chloride ion by a wide variety of nucleophiles.[2] Chloromethylpyridines are often supplied as hydrochloride salts to improve their stability and shelf-life. Therefore, a base is typically required in the reaction mixture to neutralize the HCl salt and, if necessary, to deprotonate the nucleophile.[2]

Common nucleophiles include:

-

N-Nucleophiles: Primary and secondary amines, anilines, and azides.[8]

-

O-Nucleophiles: Alcohols, phenols, and carboxylates.

-

S-Nucleophiles: Thiols and thiophenols.

Diagram: General S_N2 Mechanism

Caption: General mechanism for an S_N2 reaction on a chloromethylpyridine.

2.2. Formation of Pyridinium Ylides

Chloromethylpyridines can react with tertiary amines or other pyridines to form quaternary pyridinium salts.[9] Subsequent deprotonation of the methylene bridge by a base generates a pyridinium ylide.[10] These ylides are versatile 1,3-dipoles used in various cycloaddition reactions to construct complex heterocyclic systems like indolizines.[11][12] The stability of the ylide is enhanced by electron-withdrawing groups on the carbanionic carbon.[10]

2.3. Oxidation to Pyridine Aldehydes

The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable functional group in organic synthesis. A common route involves hydrolysis of the chloromethyl group to an alcohol, followed by oxidation.[13] Alternatively, direct oxidation methods can also be employed. These pyridine aldehydes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[14]

Applications in Drug Discovery and Synthesis

The predictable reactivity of chloromethylpyridines makes them valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, 2-(chloromethyl)pyridine is a key intermediate in the synthesis of various drugs.[15] The ability to easily introduce diverse functionalities via nucleophilic substitution allows for the rapid generation of compound libraries for screening in drug discovery programs.

| Drug Class | Example Application | Reference |

| Proton Pump Inhibitors | Synthesis of 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles. | [16] |

| MRI Contrast Agents | Used in the synthesis of Gd³⁺ diethylenetriaminepentaacetic acid bisamide complexes. | [15] |

| Antidiabetic Drugs | Utilized in the synthesis of Vildagliptin. | [17] |

Detailed Experimental Protocols

To ensure reproducibility and success, adherence to detailed protocols is paramount. Below is a representative, self-validating protocol for the reaction of 3-(chloromethyl)pyridine hydrochloride with an amine nucleophile.

Protocol: Synthesis of a 3-(Aminomethyl)pyridine Derivative

Objective: To synthesize a 3-(aminomethyl)pyridine derivative via S_N2 reaction.

Materials:

-

3-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

A primary or secondary amine (e.g., morpholine) (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.2 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture. Causality Note: K₂CO₃ acts as the base to neutralize the hydrochloride salt and any HCl generated during the reaction. Anhydrous conditions are crucial to prevent unwanted hydrolysis of the chloromethyl group.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) to the reaction mixture in one portion.[2]

-

Heat the reaction to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[2]

-

Work-up: After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2]

-

Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(aminomethyl)pyridine derivative.[2]

Diagram: Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.[2]

Conclusion

The chloromethyl group on a pyridine ring is a versatile and highly reactive functional group, primarily due to the electron-withdrawing nature of the heterocyclic system. Its reactivity, particularly in S_N2 reactions, is predictable and highly dependent on the substituent's position, making chloromethylpyridines indispensable tools in modern organic synthesis. A thorough understanding of the electronic effects, reaction mechanisms, and practical considerations outlined in this guide will empower researchers to effectively utilize these valuable building blocks in the development of novel pharmaceuticals and functional materials.

References

- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of the chloromethylpyridine - Google P

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. (URL: [Link])

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google P

-

The reaction of 4-chloropyridine with some amines - ResearchGate. (URL: [Link])

-

Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. (URL: [Link])

-

Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (URL: [Link])

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC - NIH. (URL: [Link])

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ResearchGate. (URL: [Link])

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])

-

Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. (URL: [Link])

-

The Sommelet−Hauser rearrangement of selenonium ylides generated in... - ResearchGate. (URL: [Link])

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P

-

Nucleophilic Substitution Reactions of Pyridine - YouTube. (URL: [Link])

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (URL: [Link])

-

Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. (URL: [Link])

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (URL: [Link])

-

8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])

-

Pyridinium ylides as photocatalytic atom transfer reagents - PMC - NIH. (URL: [Link])

-

Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. (URL: [Link])

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing). (URL: [Link])

-

Pyridinium Ylids in Heterocyclic Synthesis - ResearchGate. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. (URL: [Link])

-

(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (URL: [Link])

Sources

- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 14. Process For The Preparation Of Pyridine Carboxaldehydes And [quickcompany.in]

- 15. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 16. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

stability and storage conditions for 2-Bromo-5-(chloromethyl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-(chloromethyl)pyridine

Introduction: The Duality of a Key Synthetic Intermediate

2-Bromo-5-(chloromethyl)pyridine is a heterocyclic building block of significant value in the fields of medicinal chemistry and agrochemical synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a modifiable bromopyridine core, makes it an essential precursor for a wide range of complex target molecules. Structurally similar compounds are pivotal in the synthesis of neonicotinoid insecticides, highlighting the industrial relevance of this scaffold[1][2].

However, the very features that make this compound a versatile synthetic tool also render it susceptible to degradation. The high reactivity of the benzylic-type chloride is the primary determinant of its stability profile. Understanding and controlling the factors that influence its degradation are not merely matters of good laboratory practice; they are fundamental to ensuring the purity, potency, and reliability of the compound, which in turn dictates the success, reproducibility, and safety of subsequent synthetic transformations and the final products.

This guide provides an in-depth analysis of the chemical stability of 2-Bromo-5-(chloromethyl)pyridine, elucidates its primary degradation pathways, and establishes a robust set of protocols for its optimal storage and handling. The insights herein are designed to empower researchers, scientists, and drug development professionals to preserve the chemical integrity of this critical reagent.

Core Chemical Profile and Inherent Reactivity

To understand the stability of 2-Bromo-5-(chloromethyl)pyridine, one must first appreciate the electronic and steric properties of its constituent parts.

-

The Bromopyridine Moiety: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The presence of a bromine atom further withdraws electron density. This electronic nature makes the ring generally stable against electrophilic attack but susceptible to nucleophilic aromatic substitution under specific, often forcing, conditions. For general storage, the ring itself is quite robust[3].

-

The Chloromethyl Group: This functional group is the principal locus of reactivity and, consequently, instability. It is analogous to a benzylic halide. Benzylic halides are exceptionally reactive towards nucleophilic substitution reactions via both SN1 and SN2 mechanisms[4]. The reason for this heightened reactivity is the ability of the adjacent π-system of the pyridine ring to stabilize the transition states. In an SN1 pathway, the resulting carbocation is resonance-stabilized; in an SN2 pathway, the p-orbitals of the ring overlap with the transition state, lowering its energy[5][6][7]. This inherent reactivity is the central challenge in storing the compound long-term.

Primary Degradation Pathways

The instability of 2-Bromo-5-(chloromethyl)pyridine is not arbitrary; it follows predictable chemical pathways driven by its inherent reactivity. The most significant of these are hydrolysis, nucleophilic attack by other agents, photodegradation, and thermal decomposition.

-

A. Hydrolysis: This is the most prevalent degradation pathway. The chloromethyl group readily reacts with water, even atmospheric moisture, in a nucleophilic substitution reaction to yield 2-Bromo-5-(hydroxymethyl)pyridine and hydrochloric acid (HCl). The formation of HCl is particularly detrimental as it can act as a catalyst, accelerating further degradation of the material. This high sensitivity to moisture is the primary reason for the stringent storage recommendations.

-

B. Nucleophilic Attack: Beyond water, other nucleophiles present in a laboratory environment can degrade the compound. Common examples include alcohols (e.g., methanol, ethanol used as solvents), which would form the corresponding ethers, and amines, which would form secondary or tertiary amines.

-

C. Photodegradation: Halogenated aromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum[8][9]. This process can involve the homolytic cleavage of the carbon-halogen bonds (both C-Cl and C-Br), generating radical intermediates that can lead to a complex mixture of byproducts.

-

D. Thermal Decomposition: Elevated temperatures provide the necessary activation energy to overcome reaction barriers, accelerating all degradation pathways. At higher temperatures, more complex and potentially hazardous decomposition routes, including polymerization and elimination, can occur[10][11].

Caption: Key degradation pathways for 2-Bromo-5-(chloromethyl)pyridine.

Recommended Storage and Handling Protocols

The primary objective of a storage protocol is to mitigate the degradation pathways identified above. The following recommendations are based on the chemical principles of the compound's reactivity. Adherence to these conditions is critical for preserving the material's integrity.

Data Presentation: Summary of Storage Conditions

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | Refrigerate (2–8 °C) | Reduces the kinetic rate of all degradation reactions, particularly hydrolysis and thermal decomposition. |

| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Prevents contact with atmospheric moisture (inhibiting hydrolysis) and oxygen. |

| Light | Store in an amber or opaque vial | Protects the compound from UV and visible light, preventing photodegradation. |

| Container | Tightly sealed, borosilicate glass vial with a PTFE-lined cap | Provides a non-reactive surface and ensures a robust seal against atmospheric moisture. |

| Incompatible Materials | Water, Alcohols, Amines, Strong Oxidizing Agents, Strong Acids, Strong Bases | Avoids direct contact with nucleophiles and reactive agents that can initiate rapid and exothermic degradation.[12][13][14] |

Handling Protocol: A Self-Validating System

To maintain compound purity, every handling event must be treated as a potential source of contamination or degradation.

-

Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Handle the solid exclusively within a glove box or under a positive pressure of dry inert gas (e.g., using a Schlenk line).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the main container after dispensing the desired amount.

-

Solvents: If preparing a solution, use anhydrous solvents to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Due to the compound's hazardous nature (likely corrosive and toxic based on analogous structures), always wear chemical-resistant gloves, safety goggles, and a lab coat.

Protocol for Experimental Stability Assessment (Forced Degradation)

A forced degradation or stress testing study is a powerful tool to experimentally confirm the stability profile of a specific batch of material and to develop a stability-indicating analytical method.[15][16] This protocol provides a systematic approach to evaluating the degradation of 2-Bromo-5-(chloromethyl)pyridine under various stress conditions[17][18][19].

Objective

To intentionally degrade the compound under controlled acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradants and establish an analytical method capable of separating the parent compound from these impurities.

Methodology

-

Stock Solution Preparation: Accurately prepare a stock solution of 2-Bromo-5-(chloromethyl)pyridine at approximately 1 mg/mL in acetonitrile (ACN).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation: Store a sample of the solid compound in an oven at 80 °C. Also, store a vial of the stock solution at 60 °C.

-

Photolytic Degradation: Expose a quartz vial containing the stock solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

-

Time Points and Analysis:

-

Withdraw aliquots from each stressed sample at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.

-

Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the structural elucidation of any new peaks that appear.

-

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent compound.

-

Monitor the formation and increase of any new peaks, which represent degradation products.

-

The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid, reduce the stressor's intensity (e.g., lower temperature or acid concentration).

-

Caption: Workflow for a forced degradation study of 2-Bromo-5-(chloromethyl)pyridine.

Conclusion

2-Bromo-5-(chloromethyl)pyridine is a compound defined by its reactive potential. While this makes it an invaluable tool for chemical synthesis, it also necessitates a rigorous and scientifically-grounded approach to its storage and handling. The key to preserving its integrity lies in systematically preventing the primary degradation pathways: hydrolysis, photodegradation, and thermal decomposition. By implementing the protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, and inert conditions, and handling it with meticulous care to avoid moisture—researchers can ensure its long-term stability. This diligence safeguards the quality of the starting material, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Retrieved from [Link]

-

Kavita, Y., & Singh, C. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Wang, Y., et al. (2023). Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor. MDPI. Retrieved from [Link]

-

Sobecka, K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. Retrieved from [Link]

-

Maheswaran, S. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Sun, J., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. National Institutes of Health. Retrieved from [Link]

-

Kamberi, M., & Al-Sayah, M. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloropyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

University of California, Santa Barbara. (2021). Chemical Storage. EH&S. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

American University of Beirut. (2015). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Retrieved from [Link]

-

AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

-

YouTube. (2021). Allylic & Benzylic Reactivity towards SN1. Retrieved from [Link]

-

Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

- Google Books. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. CCPS (Center for Chemical Process Safety).

Sources

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. glasp.co [glasp.co]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.cuanschutz.edu [research.cuanschutz.edu]

- 13. aub.edu.lb [aub.edu.lb]

- 14. Guidelines for Safe Storage and Handling of Reactive Materials - CCPS (Center for Chemical Process Safety) - Google Books [books.google.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. pharmtech.com [pharmtech.com]

A Guide to Key Intermediates in the Synthesis of Novel Pyridine Compounds

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional materials.[1][2] The synthetic accessibility of this heterocycle is therefore of paramount importance. This technical guide moves beyond a simple recitation of named reactions to provide an in-depth analysis of the pivotal intermediates that underpin both classical and contemporary strategies for pyridine synthesis. By understanding the formation, stability, and reactivity of these core structures, researchers can make more informed decisions in the design of synthetic routes to novel, highly functionalized pyridine compounds. We will explore the causality behind key experimental choices, from the foundational 1,4-dihydropyridines of Hantzsch to the versatile 3-azatrienes and highly reactive pyridynes of modern transition-metal catalysis.

Introduction: The Centrality of the Pyridine Scaffold

The pyridine motif is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to a wide range of biological targets. Its prevalence is a direct result of its unique electronic properties: the nitrogen atom introduces a dipole, modulates the aromaticity compared to benzene, and provides a site for hydrogen bonding and coordination.[3] Historically, access to pyridines was limited to isolation from coal tar.[4] However, the demand for structurally diverse and precisely substituted pyridines has driven the development of a vast array of synthetic methodologies.

The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.[4] At the heart of each strategy lies a key intermediate , the formation of which represents the core bond-forming logic of the entire sequence. This guide is structured to illuminate these critical molecular waypoints.

Foundational Intermediates in Classical Syntheses

Classical methods established the fundamental logic of constructing the pyridine ring from acyclic precursors. These reactions often converge on common intermediate types that undergo a final, irreversible aromatization step.

The 1,4-Dihydropyridine Intermediate: The Hantzsch Synthesis

First described in 1881, the Hantzsch synthesis is a robust multicomponent reaction that remains a staple for preparing symmetrically substituted pyridines.[5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3][5]

Causality and Mechanism: The brilliance of the Hantzsch synthesis lies in its convergent assembly of fragments into a stable, isolable 1,4-dihydropyridine (1,4-DHP) intermediate. This intermediate is the self-validating core of the reaction. Its formation proceeds through a series of well-understood condensations (Knoevenagel and Michael additions) before the final cyclization and dehydration.[3] The 1,4-DHP is not aromatic and thus requires a subsequent oxidation step—often using agents like nitric acid or simply exposure to air—to furnish the final pyridine product.[3][5] The stability of the 1,4-DHP allows for a two-stage process (synthesis and then oxidation), which enhances the reliability of the protocol.

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Caption: Workflow for Hantzsch synthesis highlighting the 1,4-DHP intermediate.

The Aminodiene Intermediate: The Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis offers a pathway to asymmetrically substituted pyridines by reacting an enamine with an ethynyl ketone.[7][8] This method is distinguished by its direct formation of the aromatic pyridine without a separate oxidation step.